molecular formula C24H24O5 B110250 5-O-Trityl-D-ribofuranose CAS No. 53225-58-4

5-O-Trityl-D-ribofuranose

Cat. No. B110250
CAS RN: 53225-58-4
M. Wt: 392.4 g/mol
InChI Key: ZAZZFZLLPGMINF-YRNFEDNZSA-N
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Description

5-O-Trityl-D-ribofuranose is a chemical compound that plays a crucial role in biomedicine and pharmaceutical research . It serves as a pivotal intermediate during the synthesis of antiviral drugs and nucleoside analogues . Its significance lies in serving as a foundational building block for the creation of nucleotide prodrugs .


Synthesis Analysis

A practical route towards the synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose has been described . The key steps include deoxygenation of methyl 2,3-O-isopropylidene-5-O-sulfonyloxy-beta-D-ribofuranoside by reductive displacement employing hydride reagents .


Molecular Structure Analysis

The molecular formula of 5-O-Trityl-D-ribofuranose is C24H24O5 . It has a molecular weight of 392.44 . The structure of the compound includes a ribofuranose ring with a trityl group attached to the 5-O position .


Chemical Reactions Analysis

A series of β-D-ribofuranosides and ribonucleosides fused with 2,3-O-isopropylidene ring was synthesized and studied in terms of their conformational preferences . Based on the 1H NMR spectra, DFT calculations, and X-ray analysis, the E0-like and E4-like conformations adopted by these furanosides are identified .

Scientific Research Applications

Structural Studies

5-O-Trityl-D-ribofuranose has been involved in structural studies of ribose derivatives. For instance, its role in the formation of compounds such as 1:5′ - 5:1′-di-D-ribofuranose anhydride has been explored (Jeanloz, Barker, & Lock, 1951).

Catalysis in Stereoselective Syntheses

This compound has been used in catalytic processes for stereoselective synthesis. An example is the trityl salt-catalyzed stereoselective glycosylation of alcohols with 1-Hydroxyribofuranose, demonstrating its utility in synthesizing various β-ribofuranosides (Uchiro & Mukaiyama, 1996).

Precursor in Nucleoside Synthesis

5-O-Trityl-D-ribofuranose serves as a precursor in the synthesis of specialized nucleosides. For example, it has been used in the development of methods for synthesizing 2′-C-methylnucleosides, a critical component in certain biological processes (Beigelman et al., 1987).

Synthesis of Deoxy-Derivatives

Research shows its use in the synthesis of various deoxy-ribofuranose derivatives, such as 1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose, which are important in developing pharmaceutical agents (Hao, 2010).

Enzyme Studies

5-O-Trityl-D-ribofuranose has been involved in studies related to enzymatic hydrolysis, providing insights into the behavior of acetylated D-Ribose derivatives under the influence of various enzymes (Car, Petrović, & Tomić, 2007).

Immunological Research

In immunological research, derivatives of ribofuranose, similar to 5-O-Trityl-D-ribofuranose, have been studied for their role in T-cell activation and recognition of microbial molecules, highlighting their potential significance in immune responses (Corbett et al., 2014).

Safety And Hazards

The safety data sheet for a similar compound, ß-D-Ribofuranose 1-acetate 2,3,5-tribenzoate, suggests that it should be handled with care to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation . It is recommended to use personal protective equipment as required .

Future Directions

The future directions of 5-O-Trityl-D-ribofuranose research could involve its use in the synthesis of antiviral drugs and nucleoside analogues . Additionally, the compound’s role in inhibiting TPase-induced angiogenesis suggests potential applications in cancer research .

properties

IUPAC Name

(3R,4S,5R)-5-(trityloxymethyl)oxolane-2,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O5/c25-21-20(29-23(27)22(21)26)16-28-24(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-23,25-27H,16H2/t20-,21-,22-,23?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZZFZLLPGMINF-YRNFEDNZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@H](C(O4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60447477
Record name (3R,4S,5R)-5-(trityloxymethyl)oxolane-2,3,4-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-O-Trityl-D-ribofuranose

CAS RN

53225-58-4
Record name (3R,4S,5R)-5-(trityloxymethyl)oxolane-2,3,4-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
LN Beigelman, BS Ermolinsky, GV Gurskaya… - Carbohydrate …, 1987 - Elsevier
… Compound 5 was also synthesised from 2-C-hydroxymethyl-2,3-O-isopropylidene-5-O-trityl-d-ribofuranose, prepared in 3 steps from d-ribose. Condensation of 5 with the bis-…
Number of citations: 53 www.sciencedirect.com
NS Kuş - Madridge J Nov Drug Res, 2018 - academia.edu
… -isopropylidene-3-C-methyl-α-Dallofuranose and 1,2,3-tri-O-acetyl-2-C-methyl-5-O-pmethylbenzoyl-d-ribofuranose, 2-C-hydroxymethy l, 2, 3-O-isopropylidene-5-O-trityl-D-ribofuranose) …
Number of citations: 2 www.academia.edu
TJ Cousineau, JA Secrist III - The Journal of Organic Chemistry, 1979 - ACS Publications
A synthesis of the versatile C-nucleoside precursor 3, 6-anhydro-2-bromo-2-deoxy-4, 5-0-isopropylidene-7-0-trityl-Da (Zo-heptose (lc) is described. Treatment of lc with various …
Number of citations: 42 pubs.acs.org
O Baszczyňski, JM Watt, MD Rozewitz… - The Journal of …, 2019 - ACS Publications
… 1-Deoxy-2,3-O-isopropylidene-5-O-trityl-d-ribofuranose 16 (100 mg, 0.24 mmol) was dissolved in diethylether–HCOOH (2 mL, 1:1, v/v) and stirred at 20 C for 16 h. TLC analysis (…
Number of citations: 14 pubs.acs.org
FJL Herrera, CU Baelo - Carbohydrate research, 1985 - Elsevier
… reaction time for the reaction between 2,3-0-isopropylidene-5-O-trityl-D-ribofuranose … A solution of 2,3-0-isopropylidene-5-O-trityl-Dribofuranose (3; 12.45 g, 28.7 mmol), 3-…
Number of citations: 20 www.sciencedirect.com
BL Kam, NJ Oppenheimer - Carbohydrate Research, 1979 - Elsevier
… 5-O-Trityl-D-ribofuranose (1). - This compound was isolated in 62% yield by successive recrystallization of the foregoing crude miXture with ethanol’; mp. 125-126” (lit.’ …
Number of citations: 23 www.sciencedirect.com
F Dolhem, C Lièvre, G Demailly - Tetrahedron, 2003 - Elsevier
… As an example, when the reaction is performed on 2-deoxy-5-O-trityl-d-ribofuranose (1) the corresponding 1,1-dibromo-1-olefin, (2R,3S)-6,6-dibromo-1-O-trityl-hex-5-ene-1,2,3-triol (12)…
Number of citations: 46 www.sciencedirect.com
FJ McEvoy, BR Baker, MJ Weiss - Journal of the American …, 1960 - ACS Publications
The synthesis of the subject nucleoside (II) was undertaken by a 14-step synthesis frommethyl 3-amino-3-deoxy-4, 6-O-benzylidene-aD-altropyranoside (III) which is available in …
Number of citations: 21 pubs.acs.org
FJL Herrera, MSP Gonzalez, MN Sampedro… - Tetrahedron, 1989 - Elsevier
The stereoselective synthesis of E and Z unsaturated Wittig products derivated from 2,3-O -isopropylidene-5-O -trityl-D -ribofuranose (3) and 2,3:5,6-di-O -isopropylidene-D -…
Number of citations: 15 www.sciencedirect.com
MC Clingerman, JA Secrist III - The Journal of Organic Chemistry, 1983 - ACS Publications
… to condense 2,3-O-isopropylidene-5-O-trityl-D-ribofuranose (13)6 with various ylides. This approach was initially reported in the condensation of 13 with ylide 14,7 which produced a …
Number of citations: 25 pubs.acs.org

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